N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an amine group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.
Formation of 1-Bromo-2-naphthol: 1-bromonaphthalene is then hydroxylated to produce 1-bromo-2-naphthol.
Ether Formation: The hydroxyl group of 1-bromo-2-naphthol is reacted with 2-chloroethylamine to form the ether linkage.
Amine Alkylation: The resulting compound is further reacted with butan-1-amine to introduce the amine group.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
Substitution Products: Azides, nitriles.
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal agent.
Materials Science: Used in the synthesis of organic semiconductors.
Biological Studies: Employed as a probe in studying enzyme mechanisms.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.
DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine is unique due to its specific structural features, such as the ether linkage and the presence of both bromonaphthalene and butan-1-amine moieties. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO.C2H2O4/c1-2-3-10-18-11-12-19-15-9-8-13-6-4-5-7-14(13)16(15)17;3-1(4)2(5)6/h4-9,18H,2-3,10-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXBFGNBGJFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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